AZD4573

Beschreibung

Eigenschaften

IUPAC Name |

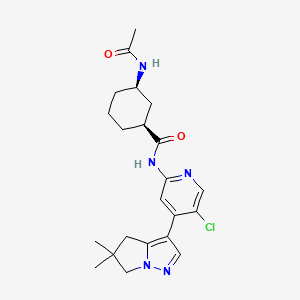

(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIWDYSJSPOOAR-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2057509-72-3 | |

| Record name | AZD-4573 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2057509723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-4573 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5XSP3X68B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD4573: A Technical Guide to a Selective CDK9 Inhibitor for Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4573 is a potent and highly selective, transient inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has shown significant promise in preclinical and clinical studies for the treatment of hematological malignancies. By targeting CDK9, a key regulator of transcriptional elongation, this compound effectively downregulates the expression of critical anti-apoptotic proteins, such as MCL-1 and MYC, leading to rapid induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to CDK9 Inhibition

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription.[1][2] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling transcriptional elongation.[2][3] In many cancers, particularly hematological malignancies, tumor cells become dependent on the continuous high-level expression of short-lived proteins that promote survival and proliferation, such as MCL-1 and MYC.[1][2] CDK9 is a critical driver of the transcription of these oncogenes, making it a compelling therapeutic target.[1][2]

This compound is a small molecule inhibitor designed for intravenous administration and transient target engagement. Its high potency and selectivity for CDK9, coupled with a short half-life, offer a therapeutic window to induce apoptosis in malignant cells while minimizing off-target effects.[4][5]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9.[3] This inhibition prevents the phosphorylation of Serine 2 on the C-terminal domain of RNAPII, leading to a stall in transcriptional elongation. The subsequent decrease in the transcription of genes with short-lived mRNA and protein products, most notably MCL1 and MYC, results in a rapid reduction of these key survival proteins.[6] The depletion of MCL-1, a critical anti-apoptotic protein, unleashes the pro-apoptotic machinery, leading to the activation of caspases and subsequent programmed cell death.[6][7]

Caption: Signaling pathway of this compound-mediated CDK9 inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Assay Type | Reference |

| CDK9 IC50 | < 3 nM | Biochemical (FRET) | |

| CDK9 IC50 | < 4 nM | Biochemical | [4] |

| Selectivity | > 10-fold vs. other CDKs | Biochemical (FRET) | |

| Binding Kinetics (t1/2) | 16 min | Biochemical | [4] |

Table 2: Cellular Activity in Hematological Cancer Cell Lines

| Cell Line (Cancer Type) | Parameter | Value | Assay Duration | Reference |

| MV4-11 (AML) | Caspase Activation EC50 | 13.7 nM | 6 hours | [5] |

| Hematological Cancers (Median) | Caspase Activation EC50 | 30 nM | 6 hours | |

| Hematological Cancers (Median) | GI50 | 11 nM | 24 hours | |

| Solid Tumors (Median) | Caspase Activation EC50 | > 30 µM | 6 hours | |

| Solid Tumors (Median) | GI50 | > 30 µM | 24 hours |

Table 3: In Vivo Efficacy in Xenograft Models

| Model | Dosing Schedule | Outcome | Reference |

| MV-4-11 (AML, subcutaneous) | 15 mg/kg, IP, twice weekly | Tumor regression | [5] |

| MM, AML, NHL (subcutaneous & disseminated) | Not specified | Durable regressions | |

| AML PDX Models | Not specified | >50% reduction of leukemic blasts in 5 of 9 models | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

CDK9 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a general method for determining the IC50 of an inhibitor against CDK9 using a TR-FRET-based assay.

Caption: Workflow for a TR-FRET based CDK9 inhibition assay.

Materials:

-

Recombinant human CDK9/Cyclin T1

-

Biotinylated peptide substrate

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagents: Europium-labeled anti-phospho-substrate antibody, Streptavidin-Allophycocyanin (SA-APC)

-

384-well low-volume black plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.

-

Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the CDK9/Cyclin T1 enzyme in assay buffer to each well.

-

Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near its Km.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a detection mix containing EDTA and the TR-FRET pair (e.g., Europium-labeled antibody and SA-APC) in a suitable buffer.

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software.

Caspase-Glo® 3/7 Apoptosis Assay

This assay quantifies caspase-3 and -7 activities as a measure of apoptosis induction.

Materials:

-

Hematological cancer cell lines

-

Culture medium

-

This compound

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate at a density of 5,000-20,000 cells per well in 50 µL of culture medium.

-

The following day, treat the cells with 50 µL of medium containing serial dilutions of this compound or vehicle control.

-

Incubate the plate for 6 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 2 minutes.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Plot the luminescence values against the this compound concentration to determine the EC50 for caspase activation.

Western Blot Analysis of Downstream Markers

This protocol is for the detection of changes in the phosphorylation of RNAPII and the protein levels of MCL-1 and MYC.

Materials:

-

Hematological cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-RNAPII (Ser2), anti-MCL-1, anti-MYC, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 6, 8 hours).

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities relative to the loading control.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model of acute myeloid leukemia.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

MV-4-11 human AML cell line

-

Matrigel

-

This compound formulation for intraperitoneal (IP) injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant 5-10 x 106 MV-4-11 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg) or vehicle control via IP injection according to the desired schedule (e.g., twice weekly).

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Clinical Development

This compound has been evaluated in Phase I/II clinical trials for patients with advanced hematological malignancies.[8] These studies have assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with other anti-cancer agents, such as acalabrutinib.[8][9] Dosing in these trials has typically involved intravenous infusion.[8]

Conclusion

This compound is a highly potent and selective CDK9 inhibitor with a well-defined mechanism of action that leads to the rapid induction of apoptosis in hematological cancer cells. Its transient target engagement and promising preclinical and early clinical activity make it a significant compound of interest for the treatment of various hematological malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on CDK9 inhibitors and related therapeutic strategies.

References

- 1. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ulab360.com [ulab360.com]

- 3. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

- 4. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. promega.com [promega.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. aacrjournals.org [aacrjournals.org]

AZD4573: A Targeted Approach to Mcl-1 Downregulation in Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical activity in various hematological cancer models. Its primary mechanism of action involves the indirect downregulation of the anti-apoptotic protein, Myeloid Cell Leukemia-1 (Mcl-1), a critical survival factor for many tumor cells. By inhibiting CDK9, this compound effectively disrupts the transcriptional machinery responsible for Mcl-1 production, leading to rapid apoptosis in cancer cells. This technical guide provides a comprehensive overview of the role of this compound in downregulating Mcl-1, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action: Indirectly Targeting a Key Survival Protein

This compound exerts its anti-tumor effects through a precise and transient inhibition of CDK9.[1] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in regulating gene transcription.[2] Specifically, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a necessary step for the transition from transcription initiation to elongation.[3][4]

The inhibition of CDK9 by this compound leads to a rapid, dose- and time-dependent decrease in the phosphorylation of RNA Pol II at serine 2 (pSer2-RNAPII).[1][5] This, in turn, stalls transcriptional elongation, particularly affecting genes with short-lived mRNA and protein products.[3] Mcl-1 is one such protein with a high turnover rate, making its expression exquisitely sensitive to transcriptional inhibition.[6] The subsequent loss of Mcl-1 mRNA and protein disrupts the delicate balance of pro- and anti-apoptotic proteins within the cell, ultimately leading to the induction of caspase-mediated apoptosis and cell death.[1][7][8][9] Integrated transcriptomic and proteomic analyses have confirmed that MCL1 is one of the most significantly and robustly downregulated oncogenes at both the mRNA and protein level following treatment with this compound.[10]

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity in a range of preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Potency and Activity of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| CDK9 IC50 | <3 nM | Biochemical FRET Assay | [1] |

| CDK9 IC50 | <0.004 µM | - | [3][11] |

| Median Caspase EC50 | 30 nM | Hematological Cancer Cell Lines | [1][11] |

| Median GI50 | 11 nM | Hematological Cancer Cell Lines | [1][11] |

| Caspase Activation EC50 | 0.0137 µM | MV4-11 (AML) | [3] |

| Median Caspase EC50 | >30 µM | Solid Tumor Cell Lines | [1] |

| Median GI50 | >30 µM | Solid Tumor Cell Lines | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Dosing Regimen | Outcome | Reference |

| Subcutaneous & Disseminated MM, AML, NHL Xenografts | - | Durable Regressions | [1] |

| MV-4-11 Xenograft | 15 mg/kg (twice weekly) | Tumor Regression | [3] |

| AML Patient-Derived Xenografts (PDX) | - | >50% reduction of leukemic blasts in 5 out of 9 models | [10] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's effect on Mcl-1.

In Vitro Kinase Assay (FRET)

-

Objective: To determine the biochemical potency of this compound against CDK9.

-

Methodology: A Förster Resonance Energy Transfer (FRET)-based assay is utilized. Recombinant CDK9/cyclin T1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by the change in FRET signal, and IC50 values are calculated from the dose-response curves.

Cell Viability and Apoptosis Assays

-

Objective: To assess the effect of this compound on cell viability and apoptosis in cancer cell lines.

-

Methodology:

-

Cell Viability (GI50): Cancer cell lines are seeded in 96-well plates and treated with a concentration range of this compound for 24 hours. Cell viability is assessed using a commercially available assay such as CellTiter-Glo® (Promega), which measures ATP levels. GI50 values (the concentration that causes 50% growth inhibition) are determined.

-

Caspase Activation (EC50): Cells are treated with this compound for 6 hours. Caspase-3/7 activity, a hallmark of apoptosis, is measured using a luminescent or fluorescent substrate-based assay (e.g., Caspase-Glo® 3/7, Promega). EC50 values (the concentration that elicits 50% of the maximal response) are calculated.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the protein levels of pSer2-RNAPII and Mcl-1.

-

Methodology:

-

Hematological cancer cell lines (e.g., MV-4-11) are treated with this compound at various concentrations and for different durations.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for pSer2-RNAPII, Mcl-1, and a loading control (e.g., GAPDH or β-actin).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

-

Methodology:

-

Human hematological cancer cells (e.g., MV-4-11) or patient-derived tumor fragments are implanted subcutaneously or intravenously into immunodeficient mice.

-

Once tumors are established, mice are randomized into vehicle control and treatment groups.

-

This compound is administered intravenously according to a specified dosing schedule.

-

Tumor volume is measured regularly with calipers (for subcutaneous models), or tumor burden is assessed by bioluminescence imaging or flow cytometry of bone marrow aspirates (for disseminated models).

-

At the end of the study, tumors and tissues may be collected for pharmacodynamic analysis (e.g., western blotting for Mcl-1 levels).

-

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. Facebook [cancer.gov]

- 3. Targeting CDK9 with this compound: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]

- 7. Collection - Data from this compound Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - Clinical Cancer Research - Figshare [aacr.figshare.com]

- 8. This compound Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] this compound Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells | Semantic Scholar [semanticscholar.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

AZD4573: A Technical Guide to its Mechanism and Impact on Transcription Elongation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AZD4573, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It details the compound's mechanism of action, its effects on transcription elongation, and the preclinical data supporting its therapeutic potential in hematological malignancies.

Executive Summary

This compound is a small molecule inhibitor designed for transient but potent engagement of CDK9, a key regulator of transcription elongation. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), leading to a halt in the transcription of genes with short-lived mRNA and protein products. This mechanism preferentially affects the expression of critical survival proteins in cancer cells, such as MCL-1 and MYC, thereby inducing rapid apoptosis. Preclinical studies have demonstrated this compound's high potency and selectivity, leading to significant anti-tumor activity in various hematological cancer models, both as a monotherapy and in combination with other agents.

Core Mechanism of Action: Inhibition of Transcription Elongation

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in releasing promoter-proximally paused RNA Polymerase II (RNAPII) into productive elongation.[1][2] This is achieved through the phosphorylation of the serine 2 residue (Ser2) within the C-terminal domain (CTD) of RNAPII.[3][4]

This compound is an ATP-competitive inhibitor of CDK9.[5] By binding to the ATP pocket of CDK9, it prevents the kinase from phosphorylating Ser2 of the RNAPII CTD.[1][4] This lack of phosphorylation stalls RNAPII at the promoter, effectively inhibiting transcription elongation.[5] This leads to a rapid depletion of short-lived transcripts and their corresponding proteins, many of which are key oncogenic drivers and survival factors in cancer cells.[3][6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Assay Type | Source |

| CDK9 IC50 | <3 nM | FRET Biochemical Assay | [7] |

| CDK9 IC50 | <4 nM | Biochemical Assay | [6][8] |

| Caspase Activation EC50 (Hematological Cancers) | 30 nM (median) | Cellular Assay (6h) | [7] |

| GI50 (Hematological Cancers) | 11 nM (median) | Cellular Assay (24h) | [7] |

| Caspase Activation EC50 (MV4-11 AML Model) | 13.7 nM | Cellular Assay | [5][6][8] |

| EC50 & GI50 (Solid Tumors) | >30 µM (median) | Cellular Assays | [7] |

Table 2: Selectivity of this compound

| Parameter | Value | Comparison | Source |

| Kinase Selectivity | >10-fold | Against other CDKs and kinases | [7] |

Experimental Protocols

This section details the methodologies used in the key experiments to characterize this compound's effect on transcription elongation.

CDK9 Inhibition Biochemical Assay (FRET)

-

Principle: A time-resolved Förster resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate derived from the RNAPII CTD by the CDK9/Cyclin T1 complex.

-

Protocol:

-

Recombinant human CDK9/Cyclin T1 enzyme is incubated with this compound at varying concentrations in an assay buffer.

-

The kinase reaction is initiated by the addition of ATP and the biotinylated CTD peptide substrate.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and a europium-labeled anti-phospho-Ser2 antibody and streptavidin-allophycocyanin (APC) are added.

-

After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular pSer2-RNAPII Western Blot Analysis

-

Principle: Western blotting is used to detect the levels of phosphorylated Ser2 on RNAPII in cells treated with this compound, providing a direct measure of target engagement in a cellular context.

-

Protocol:

-

Cancer cell lines (e.g., MV4-11) are seeded and allowed to adhere overnight.

-

Cells are treated with a dose range of this compound or vehicle control for various time points (e.g., 2, 4, 6 hours).

-

Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against pSer2-RNAPII and a loading control (e.g., total RNAPII or GAPDH).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.

-

Caspase Activation and Cell Viability Assays

-

Principle: These assays quantify the induction of apoptosis (caspase activation) and the reduction in cell viability or growth (GI50) following treatment with this compound.

-

Protocol (Caspase-Glo 3/7 Assay):

-

Cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound for a short duration (e.g., 6 hours).

-

The Caspase-Glo 3/7 reagent is added to each well, and the plate is incubated at room temperature.

-

Luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.

-

EC50 values are determined from the dose-response curves.

-

-

Protocol (CellTiter-Glo for Viability):

-

Cells are treated with this compound for a longer duration (e.g., 24-72 hours).

-

CellTiter-Glo reagent is added, and luminescence, proportional to ATP content and thus cell viability, is measured.

-

GI50 (concentration for 50% growth inhibition) values are calculated.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the preclinical efficacy of this compound.

Conclusion

This compound is a potent and selective CDK9 inhibitor that effectively disrupts transcription elongation in cancer cells. This leads to the depletion of key survival proteins and the induction of apoptosis, particularly in hematological malignancies. The data presented in this guide underscore the therapeutic potential of transient CDK9 inhibition as a promising strategy for the treatment of cancers dependent on short-lived oncoproteins. The detailed experimental protocols provide a foundation for further research and development in this area. This compound is currently being evaluated in clinical trials for patients with hematologic malignancies.

References

- 1. [PDF] this compound Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells | Semantic Scholar [semanticscholar.org]

- 2. This compound [openinnovation.astrazeneca.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Data from this compound Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - Clinical Cancer Research - Figshare [aacr.figshare.com]

- 7. Targeting Bfl-1 via acute CDK9 inhibition overcomes intrinsic BH3-mimetic resistance in lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

The Discovery and Development of AZD4573: A Potent and Selective CDK9 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has shown significant promise in preclinical and clinical studies for the treatment of various hematological malignancies.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound. Detailed methodologies for pivotal in vitro and in vivo assays are presented, along with structured data tables and signaling pathway diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Introduction: The Rationale for Targeting CDK9

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a crucial role in the regulation of transcription elongation.[3][4] It functions as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling productive transcription.[3] In many cancers, particularly hematological malignancies, tumor cells exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1) and MYC, for their survival.[1][2] Inhibition of CDK9 leads to the rapid depletion of these critical survival proteins, thereby inducing apoptosis in cancer cells.[1][2] This dependency provides a therapeutic window for selective CDK9 inhibitors.

Discovery of this compound

This compound was identified through a focused drug discovery program aimed at developing a highly potent and selective CDK9 inhibitor with pharmacokinetic properties suitable for transient target engagement.[5][6] The optimization of an amidopyridine series led to the discovery of compound 24 (this compound), which demonstrated excellent potency, selectivity, and desirable pharmaceutical properties for intravenous administration.[5][6]

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of CDK9.[3] This inhibition prevents the phosphorylation of RNAPII at serine 2, leading to a global but transient suppression of transcription.[1][4] The most profound effect is observed on genes with short mRNA and protein half-lives, including key oncogenes like MCL1 and MYC.[1] The subsequent downregulation of MCL-1, a critical anti-apoptotic protein, disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of caspases and ultimately, apoptosis.[2][7]

Preclinical Development

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against CDK9 in various in vitro assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |

| Biochemical Assay (FRET) | CDK9 | IC50 | <3 nM | [1] |

| Biochemical Assay | Other CDKs | Selectivity | >10-fold | [1] |

| Caspase Activation Assay | Hematological Cancer Cell Lines (Median) | EC50 | 30 nM | [1] |

| Cell Viability Assay | Hematological Cancer Cell Lines (Median) | GI50 | 11 nM | [1] |

| Caspase Activation Assay | Solid Tumor Cell Lines (Median) | EC50 | >30 µM | [1] |

| Cell Viability Assay | Solid Tumor Cell Lines (Median) | GI50 | >30 µM | [1] |

| Caspase Activation Assay | MV4-11 (AML) | EC50 | 13.7 nM | [8] |

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in various preclinical xenograft models of hematological malignancies.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference(s) |

| Subcutaneous Xenograft | MM, AML, NHL | Not specified | Durable regressions | [1] |

| Disseminated Xenograft | MM, AML, NHL | Not specified | Durable regressions | [1] |

Clinical Development

This compound is currently being evaluated in Phase I/II clinical trials for the treatment of patients with relapsed or refractory hematological malignancies.[9][10][11] These studies are assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other anti-cancer agents.[9][10]

Table 3: Overview of Key Clinical Trials for this compound

| ClinicalTrial.gov ID | Phase | Status (as of late 2025) | Condition(s) | Intervention(s) |

| NCT03263637 | Phase 1 | Completed | Relapsed or Refractory Hematological Malignancies | This compound |

| NCT04630756 | Phase 1/2 | Active, not recruiting | Advanced Hematological Malignancies | This compound in combination with other anti-cancer agents |

| NCT05140382 | Phase 2 | Completed | Relapsed/Refractory Peripheral T-cell Lymphoma, Relapsed/Refractory Classical Hodgkin's Lymphoma | This compound |

Experimental Protocols

In Vitro Assays

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method to determine the biochemical potency of kinase inhibitors.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer. Prepare solutions of recombinant CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP.

-

Kinase Reaction: In a microplate, incubate the CDK9/Cyclin T1 enzyme with the various concentrations of this compound.

-

Initiation: Initiate the kinase reaction by adding the peptide substrate and ATP.

-

Detection: After a defined incubation period, stop the reaction and add detection reagents, which typically include a europium-labeled antibody that recognizes the kinase and an Alexa Fluor® 647-labeled tracer that competes with ATP for binding to the kinase.

-

Measurement: Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP.

Methodology:

-

Cell Seeding: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24 hours).

-

Reagent Addition: Add CellTiter-Glo® Reagent directly to the cell culture wells.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP, and therefore, the number of viable cells.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key effectors of apoptosis.

Methodology:

-

Cell Seeding and Treatment: Follow the same initial steps as the cell viability assay. A shorter incubation time (e.g., 6 hours) is often used to detect early apoptotic events.[1]

-

Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

-

Signal Development: Mix and incubate at room temperature to allow for cell lysis, caspase cleavage of the substrate, and generation of the luminescent signal.

-

Measurement: Measure the luminescence.

-

Data Analysis: Determine the EC50 (concentration for 50% maximal effect) for caspase activation.

In Vivo Xenograft Models

Methodology for Subcutaneous Xenograft Model:

-

Cell Preparation: Culture human hematological cancer cells (e.g., MM.1S, MOLM-13) to a sufficient number.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Cell Implantation: Inject a suspension of cancer cells subcutaneously into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intravenous) and schedule.

-

Monitoring: Measure tumor volume regularly using calipers and monitor the overall health of the animals.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Conclusion

This compound is a selective and potent CDK9 inhibitor with a well-defined mechanism of action that leads to the induction of apoptosis in hematological cancer cells. Its promising preclinical activity has translated into ongoing clinical investigations. This technical guide provides a comprehensive summary of the key data and methodologies associated with the discovery and development of this compound, serving as a valuable resource for the scientific community. The continued development of this compound holds the potential to offer a new therapeutic option for patients with hematological malignancies.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 3. ch.promega.com [ch.promega.com]

- 4. promega.com [promega.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [openinnovation.astrazeneca.com]

- 9. promega.com [promega.com]

- 10. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

Preclinical Profile of AZD4573 in Acute Myeloid Leukemia: A Technical Guide

This technical guide provides an in-depth overview of the preclinical studies of AZD4573, a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in the context of Acute Myeloid Leukemia (AML). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Mechanism of Action

This compound exerts its anti-leukemic effects by selectively inhibiting CDK9, a key transcriptional regulator. This inhibition leads to a rapid reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II at serine 2 (pSer2-RNAPII), which is crucial for transcriptional elongation. The subsequent downstream effects include the suppression of short-lived and critical survival proteins, most notably Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein frequently overexpressed in AML. The depletion of MCL-1 triggers the intrinsic apoptotic pathway, leading to programmed cell death in AML cells.[1][2]

Quantitative In Vitro Activity

This compound has demonstrated potent and rapid induction of apoptosis and loss of viability across a diverse range of hematological cancer cell lines.

Table 1: In Vitro Potency of this compound in Hematological Malignancies

| Parameter | Condition | Value | Cell Line Example (AML) |

| CDK9 IC50 | Biochemical Assay (FRET) | <3 nM | - |

| Caspase Activation EC50 | 6-hour treatment | Median = 30 nM | MV-4-11: 13.7 nM[3][4][5] |

| Cell Viability GI50 | 24-hour treatment | Median = 11 nM | - |

| pSer2-RNAP2 & MCL-1 IC50 | 6-hour treatment | 14 nM | MV-4-11[2] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition.

In Vivo Efficacy in AML Xenograft Models

The anti-tumor activity of this compound has been validated in various preclinical in vivo models of AML, including both cell line-derived and patient-derived xenografts (PDX).

Table 2: In Vivo Antitumor Activity of this compound in AML Models

| Model Type | Cell Line/PDX Model | Dosing Schedule | Outcome |

| Subcutaneous Xenograft | MV-4-11 | 15 mg/kg, IP, BID q2h, 2 days on/5 days off | Sustained tumor regressions[1] |

| Subcutaneous Xenograft | OCI-AML3 (Venetoclax-resistant) | Combination with Venetoclax | Tumor regressions (64%)[6] |

| Disseminated PDX | 9 AML PDX models | 15 mg/kg, IP, BID q2h, 2 days on/5 days off (4 weeks) | >50% reduction of leukemic blasts in bone marrow in 5 out of 9 models[1] |

IP: Intraperitoneal; BID q2h: Twice a day with a 2-hour interval.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway in AML

The following diagram illustrates the mechanism of action of this compound, leading to apoptosis in AML cells.

Caption: this compound inhibits CDK9, leading to reduced transcription of MCL-1 and subsequent apoptosis.

Experimental Workflow for In Vivo Studies

This diagram outlines the typical workflow for assessing the efficacy of this compound in AML xenograft models.

Caption: Workflow for preclinical in vivo evaluation of this compound in AML xenograft models.

Detailed Experimental Protocols

In Vitro Cell Viability and Apoptosis Assays

Objective: To determine the effect of this compound on the viability and induction of apoptosis in AML cell lines.

Materials:

-

AML cell lines (e.g., MV-4-11)

-

RPMI-1640 medium with 10% FBS

-

384-well plates

-

This compound compound

-

Caspase-Glo® 3/7 Assay (Promega)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Acoustic liquid dispenser (e.g., Echo 555)

-

Luminometer

Protocol:

-

Cell Plating: Seed AML cells in 384-well plates at an appropriate density and incubate overnight.

-

Compound Dosing: On the following day, treat the cells with a 10-point, half-log dilution series of this compound using an acoustic liquid dispenser.

-

Incubation:

-

For caspase activation: Incubate for 6 hours.

-

For cell viability: Incubate for 24 hours.

-

-

Assay Procedure:

-

Caspase-Glo® 3/7 Assay: Add the Caspase-Glo® reagent to the wells, mix, and incubate at room temperature for 30-60 minutes.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to the wells, mix, and incubate at room temperature for 10 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate EC50 (for caspase activation) and GI50 (for cell viability) values by fitting the data to a four-parameter logistic curve.

Western Blotting for Pharmacodynamic Markers

Objective: To assess the modulation of pSer2-RNAPII and MCL-1 protein levels following this compound treatment.

Materials:

-

AML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Primary antibodies against pSer2-RNAPII, MCL-1, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Treat AML cells with various concentrations of this compound for a specified duration (e.g., 6 hours).

-

Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control.

Subcutaneous AML Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

MV-4-11 AML cells

-

Matrigel (optional)

-

This compound formulation for intraperitoneal (IP) injection

-

Calipers

Protocol:

-

Cell Implantation: Subcutaneously inject 5 x 10^6 MV-4-11 cells, often mixed with Matrigel, into the flank of each mouse.[1]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Treatment Administration: Administer this compound (e.g., 5 or 15 mg/kg) or vehicle via IP injection according to the specified schedule (e.g., twice daily with a 2-hour interval for 2 consecutive days, followed by 5 days off).[1]

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

Disseminated Patient-Derived Xenograft (PDX) Model

Objective: To assess the efficacy of this compound in a more clinically relevant model of disseminated AML.

Materials:

-

Immunocompromised mice (e.g., NSG)

-

Primary AML patient samples

-

This compound formulation

-

Flow cytometer

-

Antibodies against human CD45, CD33, and murine CD45

Protocol:

-

Engraftment: Intravenously inject primary AML patient cells into irradiated immunodeficient mice.

-

Engraftment Confirmation: Monitor for engraftment by periodically analyzing peripheral blood for the presence of human CD45+/CD33+ cells.

-

Treatment: Once engraftment is established, treat the mice with this compound or vehicle as per the defined schedule.

-

Efficacy Assessment: At the end of the treatment period (e.g., 4 weeks), euthanize the mice and collect bone marrow, spleen, and peripheral blood.[1]

-

FACS Analysis: Perform flow cytometry to quantify the percentage of human AML blasts (hCD45+/hCD33+) in the hematopoietic tissues to determine the reduction in tumor burden.[1]

This technical guide provides a solid foundation for understanding the preclinical profile of this compound in AML. For further details, it is recommended to consult the primary research articles cited throughout this document.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting CDK9 with this compound: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound [openinnovation.astrazeneca.com]

AZD4573's impact on apoptosis in cancer cells

An In-depth Technical Guide to AZD4573-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant pro-apoptotic activity, particularly in hematological malignancies.[1][2] Its mechanism of action is centered on the transcriptional repression of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[1][3] By inducing a rapid and sustained depletion of these survival factors, this compound triggers the intrinsic apoptotic pathway, leading to cancer cell death. This document provides a comprehensive technical overview of the molecular mechanisms, experimental validation, and quantitative impact of this compound on apoptosis in cancer cells.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects through a precise and targeted molecular pathway. As a highly selective inhibitor, it binds to the ATP-binding pocket of CDK9, a critical component of the positive Transcription Elongation Factor b (P-TEFb) complex.[4][5] The primary function of P-TEFb is to phosphorylate the C-terminal domain of RNA Polymerase II at the serine 2 position (pSer2-RNAPII), a key step in transitioning from transcription initiation to productive elongation.[4][6]

Inhibition of CDK9 by this compound leads to a rapid, dose-dependent decrease in pSer2-RNAPII levels.[5][7][8] This suppression of transcriptional elongation disproportionately affects genes with short mRNA and protein half-lives, which require constant replenishment.[1][9] A critical target in this context is MCL1, an anti-apoptotic member of the BCL-2 family.[1][2] The subsequent depletion of the MCL-1 protein disrupts the delicate balance of pro- and anti-apoptotic proteins at the mitochondrial membrane. This destabilization allows for the activation of pro-apoptotic effector proteins BAX and BAK, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis.[1][8][10] Studies have also shown that this compound can downregulate other labile oncoproteins such as c-Myc and the anti-apoptotic protein Bfl-1.[6][11][12]

Signaling Pathway Diagram

Caption: this compound inhibits CDK9, leading to MCL-1 depletion and intrinsic apoptosis.

Quantitative Data

The efficacy of this compound has been quantified across various preclinical models, demonstrating its potency and selectivity, particularly for hematological cancers.

Table 1: Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line / Context | Reference |

| CDK9 IC₅₀ | <4 nM | Biochemical Assay | [7][13] |

| pSer2-RNAPII & MCL-1 IC₅₀ | 14 nM | MV-4-11 (AML) | [1][8] |

| Median Caspase EC₅₀ | 30 nM | Hematological Cancer Panel | [5][7][10] |

| Median GI₅₀ | 11 nM | Hematological Cancer Panel | [5][7][10] |

| Caspase Activation EC₅₀ | 13.7 nM | MV-4-11 (AML) | [7][13] |

Table 2: this compound IC₅₀ in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines

| Cell Line | IC₅₀ (72h treatment) | Reference |

| RS411 | 1 nM | [11][14] |

| NALM6 | 5 nM | [11][14] |

| REH | 10 nM | [11][14] |

| SEM | 10 nM | [11][14] |

Experimental Protocols & Methodologies

The pro-apoptotic activity of this compound has been validated through a series of key experiments. The generalized workflows and specific methods are detailed below.

Experimental Workflow Diagram

Caption: Generalized workflow for in vitro evaluation of this compound-induced apoptosis.

A. Cell Viability and Apoptosis Induction Assays

-

Objective: To quantify the dose- and time-dependent effects of this compound on cell viability and caspase activation.

-

Cell Lines: A broad panel of hematological cancer cell lines (e.g., MV-4-11, MOLP-8, OCI-LY10) and solid tumor lines (e.g., MCF-7).[1][8]

-

Methodology:

-

Cells are seeded in multi-well plates and allowed to adhere or stabilize.

-

A dose-response curve of this compound is applied to the cells.

-

For caspase activation, cells are incubated for a short duration (e.g., 6 hours).[1][7] Caspase-3/7 activity is measured using a luminescent assay like Caspase-Glo® 3/7.[6]

-

For cell viability, cells are incubated for a longer period (e.g., 24-72 hours).[7][11] Viability is assessed using assays like CellTiter-Glo® to measure ATP content.

-

For direct apoptosis measurement, cells treated in a dose-dependent manner are stained with Annexin V and Propidium Iodide (PI) and analyzed via flow cytometry.[11]

-

-

Data Analysis: EC₅₀ (for caspase activation) and GI₅₀/IC₅₀ (for growth inhibition/viability) values are calculated from dose-response curves.

B. Western Blot Analysis of Pathway Modulation

-

Objective: To confirm the on-target effect of this compound on the CDK9 signaling pathway.

-

Methodology:

-

Cells are treated with various concentrations of this compound for specific time points (e.g., 1, 2, 4, 6, 8 hours).[1][8]

-

Following treatment, cell lysates are prepared.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for:

-

Appropriate secondary antibodies are used, and bands are visualized and quantified using densitometry.

-

-

Expected Outcome: A dose- and time-dependent decrease in pSer2-RNAPII and MCL-1 protein levels, followed by an increase in cleaved caspase-3. Levels of BCL-2 and BCL-XL are expected to remain relatively unchanged in the short term.[1][8]

C. Gene Knockdown Experiments

-

Objective: To confirm that apoptosis induced by this compound is dependent on the intrinsic pathway effectors, BAX and BAK.

-

Methodology:

-

siRNA is used to individually or simultaneously knock down the expression of BAX and BAK.

-

Knockdown is confirmed via Western blot.

-

The knockdown cells are then treated with this compound for 6 hours.

-

Caspase activation is measured and compared to control cells.

-

-

Expected Outcome: Simultaneous knockdown of both BAX and BAK completely suppresses this compound-mediated caspase activation, confirming the essential role of the intrinsic apoptotic pathway.[1][8][10]

Conclusion

This compound is a selective CDK9 inhibitor that potently induces apoptosis in cancer cells, particularly those of hematologic origin. Its well-defined mechanism of action involves the transcriptional suppression of the critical survival protein MCL-1, leading to the engagement of the BAX/BAK-dependent intrinsic apoptotic pathway. Quantitative data from in vitro studies consistently demonstrate its nanomolar potency in reducing cell viability and activating caspases. The clear relationship between CDK9 inhibition, MCL-1 depletion, and apoptosis induction provides a robust rationale for its continued clinical evaluation as a therapeutic agent for MCL-1-dependent cancers.[1][2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] this compound Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [openinnovation.astrazeneca.com]

- 6. ashpublications.org [ashpublications.org]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of AZD4573: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4573 is a potent and highly selective, transient inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has shown significant promise in preclinical and clinical studies for the treatment of hematological malignancies.[1][2][3] Its mechanism of action revolves around the transient inhibition of CDK9, a key transcriptional regulator. This inhibition leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1) and MYC, thereby inducing apoptosis in cancer cells dependent on these proteins for survival.[1][4] This document provides a comprehensive overview of the selectivity profile of this compound, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and a visualization of its mechanism of action.

Data Presentation: Quantitative Selectivity Profile

This compound has demonstrated exceptional potency and selectivity for CDK9. Biochemical assays have established its IC50 to be less than 4 nM.[3][5] The selectivity of this compound was extensively profiled against a large panel of kinases, confirming its high specificity for CDK9.

Table 1: Biochemical Potency of this compound against CDK9

| Target | Assay Type | IC50 (nM) | Reference |

| CDK9 | FRET | < 3 | [1] |

| CDK9 | Biochemical Assay | < 4 | [3][5] |

Table 2: Kinase Selectivity Profile of this compound

The selectivity of this compound was assessed using the KINOMEscan™ platform, screening against 468 kinases at a concentration of 0.1 µM, which is over 100-fold higher than its CDK9 IC50.[6][7]

| Parameter | Value | Details | Reference |

| Number of Kinases Screened | 468 | KINOMEscan™ platform | [6][7] |

| Screening Concentration | 0.1 µM | >100-fold above CDK9 IC50 | [6] |

| Kinases with ≥90% Inhibition | 16 | --- | [6] |

| Selectivity over other CDKs | > 10-fold | Biochemical assays | [1] |

| Cellular Selectivity (CDK9 vs. other CDKs) | > 25-fold | MCF-7 cells | [4] |

For 14 of the most significant off-target hits from the KINOMEscan™, IC50 values were determined, revealing that this compound is more than 10-fold selective for CDK9 over 13 of these kinases and over 100-fold selective for 8 of them.[6]

Table 3: Cellular Activity of this compound in Hematological Cancer Cell Lines

This compound induces rapid apoptosis in a diverse range of hematological cancer cell lines with minimal effect on solid tumors.[1][8]

| Cell Line Model | Assay | Parameter | Value (nM) | Reference |

| Hematological Cancers (diverse panel) | Caspase Activation (6h) | Median EC50 | 30 | [1] |

| Hematological Cancers (diverse panel) | Viability (24h) | Median GI50 | 11 | [1] |

| Acute Myeloid Leukemia (MV4-11) | Caspase Activation | EC50 | 13.7 | [3][9] |

| Solid Tumors | Caspase Activation / Viability | Median EC50 / GI50 | > 30,000 | [1] |

Experimental Protocols

The characterization of this compound's selectivity and mechanism of action involved a series of robust biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was a primary method for determining the biochemical potency of this compound against CDK9.

-

Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. The binding of a phosphospecific antibody labeled with a fluorescent acceptor to the phosphorylated peptide, which is labeled with a fluorescent donor, results in FRET. Inhibition of the kinase leads to a decrease in the FRET signal.

-

General Protocol:

-

Recombinant CDK9/Cyclin T1 enzyme is incubated with the substrate peptide and ATP in a reaction buffer.

-

This compound at varying concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

A solution containing a europium-labeled anti-phospho-serine antibody and an APC-labeled peptide tracer (as the FRET acceptor) is added to stop the reaction.

-

The plate is incubated to allow for antibody-peptide binding.

-

The TR-FRET signal is read using a suitable plate reader, and IC50 values are calculated from the dose-response curves.

-

KINOMEscan™ Selectivity Profiling

This competition binding assay platform was utilized to determine the kinase selectivity of this compound across a large panel of human kinases.

-

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified.

-

General Protocol:

-

A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized ligand in a multi-well plate.

-

After an incubation period to reach equilibrium, unbound kinase is washed away.

-

The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).

-

The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control.

-

Cellular Assays for Target Engagement and Apoptosis

-

Western Blotting for pSer2-RNAPII and Mcl-1:

-

Cancer cell lines (e.g., MV-4-11) are treated with various concentrations of this compound for specified durations.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated RNA Polymerase II (pSer2-RNAPII), Mcl-1, and a loading control (e.g., GAPDH).

-

Following incubation with secondary antibodies, the protein bands are visualized and quantified. A dose- and time-dependent decrease in pSer2-RNAPII and Mcl-1 levels indicates target engagement and downstream effects.[1][8]

-

-

Caspase-Glo® 3/7 Assay for Apoptosis:

-

Cells are seeded in a multi-well plate and treated with a dilution series of this compound.

-

After the desired incubation time (e.g., 6 hours), the Caspase-Glo® 3/7 reagent is added to each well.[6]

-

The plate is incubated at room temperature to allow for cell lysis and the caspase-driven luminescent reaction to occur.

-

Luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.

-

EC50 values for caspase activation are determined from the dose-response curves.

-

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: this compound inhibits CDK9, leading to reduced transcription and apoptosis.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing the potency and mechanism of this compound.

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. Discovery of this compound, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting CDK9 with this compound: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]

An In-depth Technical Guide to AZD4573: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4573, also known as zemirciclib, is a potent and highly selective, short-acting inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] It is an investigational small molecule drug being developed for the treatment of various hematological malignancies.[2][3] CDK9 is a key transcriptional regulator, and its inhibition by this compound leads to the downregulation of anti-apoptotic proteins, such as MCL-1, ultimately inducing apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the chemical structure and the pharmacological and physicochemical properties of this compound, along with its mechanism of action and relevant experimental data.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide.[4] Its chemical and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide | [4] |

| SMILES | CC(=O)N[C@@H]1CCC--INVALID-LINK--C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | [4] |

| Molecular Formula | C22H28ClN5O2 | [4] |

| Molecular Weight | 429.9 g/mol | [4] |

| Solubility | Soluble in DMSO and Methanol.[5] In DMSO, solubility is reported as 50 mg/mL (116.30 mM) with sonication[6] and 86 mg/mL (200.02 mM).[7] | |

| Appearance | White to off-white solid. | [8] |

Pharmacological Properties

This compound is a highly potent and selective inhibitor of CDK9.[2] Its pharmacological profile is characterized by its strong inhibitory activity against CDK9 and its selectivity over other kinases, leading to a favorable therapeutic window.

Pharmacodynamics

The primary mechanism of action of this compound is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation of genes with short-lived mRNA transcripts, including critical survival proteins for cancer cells like MCL-1 and MYC.[9][10]

The inhibitory activity and selectivity of this compound have been quantified in various assays:

| Parameter | Value | Cell Line/Assay Condition | Reference |

| CDK9 IC50 | <4 nM | Biochemical Assay | [8][11] |

| CDK9 IC50 | <3 nM | FRET-based biochemical assay | [9][12] |

| CDK9 IC50 | 14 nM | [5] | |

| Selectivity vs. other CDKs | >10-fold selective against other CDKs and kinases tested.[9] >25-fold cellular selectivity for CDK9 over other CDKs in MCF7 cells.[2] | KINOMEscan platform, MCF7 cells | [2] |

| CDK1 IC50 | 370 nM | [5] | |

| CDK2 IC50 | >10,000 nM | [5] | |

| CDK4/6 IC50 | 1,100 nM | [5] | |

| CDK7 IC50 | 1,100 nM | [5] | |

| Caspase Activation EC50 | 13.7 nM | MV4-11 (Acute Myeloid Leukemia) | [6][8] |

| Median Caspase Activation EC50 | 30 nM | Hematological cancer cell lines | [7] |

| Median GI50 | 11 nM | Hematological cancer cell lines | [7] |

Pharmacokinetics

This compound was designed for intravenous administration and exhibits a short half-life, allowing for transient but potent target engagement.[2][13]

| Parameter | Value | Species | Reference |

| Half-life (t1/2) | < 1 hour | Rat, Dog, Monkey | [7][8] |

| Half-life (t1/2) | ~5 hours | Human | [10] |

| Binding Kinetics | Fast-off (t1/2 = 16 min) | [7][13] | |

| Pharmacokinetics | Dose-proportional increases in AUC and Cmax with moderate variability (~30-60% CV) | Human | [10] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

Caption: Mechanism of action of this compound.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azd-4573 | C22H28ClN5O2 | CID 124155204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound [openinnovation.astrazeneca.com]

- 10. ashpublications.org [ashpublications.org]

- 11. This compound - MedChem Express [bioscience.co.uk]

- 12. CAS No.: 2057509-72-3 | this compound - Syd Labs [sydlabs.com]

- 13. Targeting CDK9 with this compound: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for AZD4573 in Hematologic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3] By inhibiting CDK9, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1) and MYC.[1][4] This targeted action leads to the induction of apoptosis in a wide range of hematologic cancer cell lines, making this compound a promising therapeutic agent for malignancies such as Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and Non-Hodgkin's Lymphoma (NHL).[1][4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in hematologic cancer cell lines.

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of CDK9. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2.[1][2] This phosphorylation event is essential for the release of paused RNAPII and the elongation of transcription. Inhibition of CDK9 by this compound prevents this phosphorylation, leading to a rapid, dose- and time-dependent decrease in the levels of pSer2-RNAPII.[1][4] Consequently, the transcription of genes with short-lived mRNA transcripts, including those encoding the anti-apoptotic protein Mcl-1 and the oncoprotein MYC, is suppressed.[1][4] The depletion of these critical survival proteins triggers the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death.[1][4]

Data Presentation

The following tables summarize the in vitro activity of this compound across a panel of hematologic cancer cell lines.

Table 1: this compound Biochemical and Cellular Potency

| Parameter | Value | Reference |

| CDK9 IC50 | <3 nM | [4] |

| Median Caspase EC50 (6h) | 30 nM | [1][4] |

| Median GI50 (24h) | 11 nM | [1][4] |

| MV-4-11 Caspase EC50 | 13.7 nM | [5] |

Table 2: Efficacy of this compound in Selected Hematologic Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| MV-4-11 | Acute Myeloid Leukemia (AML) | Caspase Activation | EC50 | 13.7 nM | [5] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Viability | GI50 | Not explicitly stated, but sensitive | |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | Viability | GI50 | Relatively insensitive |

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the activity of this compound.

Protocol 1: Cell Culture of Hematologic Cancer Cell Lines

This protocol provides general guidelines for the culture of suspension hematologic cancer cell lines such as MV-4-11, OCI-AML3, and MOLM-13.

Materials:

-

Cell Lines: MV-4-11 (ATCC® CRL-9591™), OCI-AML3, MOLM-13

-

Growth Media:

-

Reagents: Phosphate-Buffered Saline (PBS), Trypan Blue solution.

-

Equipment: T-75 culture flasks, centrifuge, incubator (37°C, 5% CO2), biosafety cabinet, hemocytometer or automated cell counter.

Procedure:

-

Thawing Cells: a. Rapidly thaw the cryovial of cells in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 125 x g for 5-7 minutes. d. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-75 flask.

-

Maintaining Cultures: a. Maintain cell density between 1 x 105 and 1 x 106 cells/mL.[6] b. To subculture, transfer the desired volume of cell suspension to a new flask with fresh medium to achieve the target seeding density. c. Change the medium every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Cells: Hematologic cancer cell lines in logarithmic growth phase.

-

Reagents: this compound (10 mM stock in DMSO), CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Equipment: Opaque-walled 96-well or 384-well plates, multichannel pipette, plate shaker, luminometer.

Procedure:

-

Cell Seeding: a. Harvest cells and perform a cell count. b. Seed cells at a density of 5,000-10,000 cells per well in 80 µL of complete growth medium in an opaque-walled 96-well plate.

-

Compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. b. Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only). c. Incubate the plate for 24 hours at 37°C with 5% CO2.[4]

-

Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of CellTiter-Glo® reagent to each well. d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a luminometer.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)